molecular formula C10H11NO2 B15355438 3-Oxo-4-phenylbutanamide

3-Oxo-4-phenylbutanamide

Cat. No.: B15355438
M. Wt: 177.20 g/mol
InChI Key: UDSDVAYDAHFQRV-UHFFFAOYSA-N
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Description

3-Oxo-4-phenylbutanamide is an organic compound with the molecular formula C10H11NO2. It is a derivative of butanamide and contains a phenyl group attached to the fourth carbon atom of the butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-4-phenylbutanamide can be synthesized through several methods, including the following:

  • Amide Formation: The compound can be synthesized by reacting 3-oxo-4-phenylbutanoic acid with ammonia or an amine under dehydration conditions.

  • Reduction of Acid Chlorides: Another method involves the reduction of 3-oxo-4-phenylbutanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Hydrolysis of Esters: The compound can also be prepared by hydrolyzing the ester derivative of 3-oxo-4-phenylbutanoic acid under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactions using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-4-phenylbutanamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 3-oxo-4-phenylbutanoic acid.

  • Reduction: Reduction reactions can convert this compound to its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 3-oxo-4-phenylbutanoic acid

  • Reduction: Corresponding amine derivatives

  • Substitution: Various amide derivatives

Scientific Research Applications

3-Oxo-4-phenylbutanamide has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis and is used to study amide chemistry.

  • Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Oxo-4-phenylbutanamide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

3-Oxo-4-phenylbutanamide is similar to other amides and phenyl-containing compounds. its unique structure and properties set it apart. Some similar compounds include:

  • 4-Phenylbutanamide: Lacks the keto group at the 3-position.

  • 3-Oxo-4-phenylbutanoic acid: The carboxylic acid derivative of the compound.

  • N-Phenylbutanamide: A different amide with a phenyl group attached to the nitrogen atom.

These compounds share structural similarities but differ in their functional groups and chemical properties, leading to different reactivity and applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-oxo-4-phenylbutanamide

InChI

InChI=1S/C10H11NO2/c11-10(13)7-9(12)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)

InChI Key

UDSDVAYDAHFQRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CC(=O)N

Origin of Product

United States

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